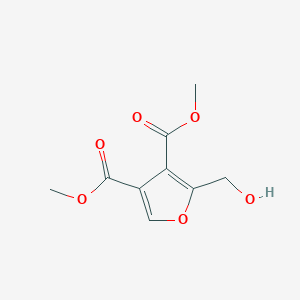
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two ester groups and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(carboxymethyl)furan-3,4-dicarboxylate.
Reduction: Formation of 2-(hydroxymethyl)furan-3,4-dimethanol.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Similar structure but lacks the hydroxymethyl group.
2,5-Furandicarboxylic acid: Another furan derivative with carboxyl groups at different positions.
Uniqueness
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is unique due to the presence of both ester and hydroxymethyl groups on the furan ring
Propriétés
Numéro CAS |
33038-35-6 |
|---|---|
Formule moléculaire |
C9H10O6 |
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H10O6/c1-13-8(11)5-4-15-6(3-10)7(5)9(12)14-2/h4,10H,3H2,1-2H3 |
Clé InChI |
RBMGLOGIPWNVML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(=C1C(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


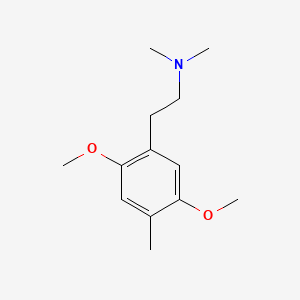
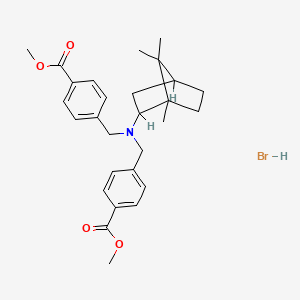
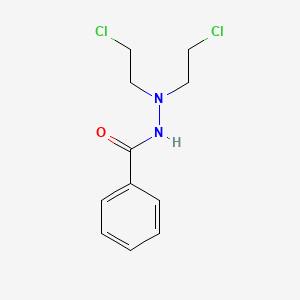

![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
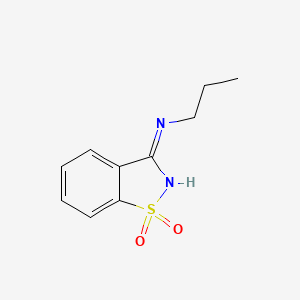
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)

![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

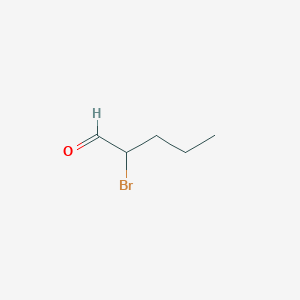
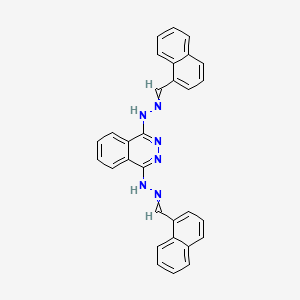
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
